molecular formula C12H17NO B14778811 Piperidine, 3-methoxy-2-phenyl-

Piperidine, 3-methoxy-2-phenyl-

Cat. No.: B14778811
M. Wt: 191.27 g/mol
InChI Key: UVDSWBWYSWGUCZ-UHFFFAOYSA-N
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Description

Piperidine, 3-methoxy-2-phenyl- is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-methoxy-2-phenylpiperidine

InChI

InChI=1S/C12H17NO/c1-14-11-8-5-9-13-12(11)10-6-3-2-4-7-10/h2-4,6-7,11-13H,5,8-9H2,1H3

InChI Key

UVDSWBWYSWGUCZ-UHFFFAOYSA-N

Canonical SMILES

COC1CCCNC1C2=CC=CC=C2

Origin of Product

United States

The Significance of Piperidine Scaffolds in Modern Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of many organic molecules. nih.gov Its structural versatility and ability to adopt a stable chair conformation make it an ideal scaffold for the development of new chemical entities. wikipedia.org In medicinal chemistry, the piperidine motif is frequently incorporated into drug candidates to modulate their physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net

The introduction of various substituents onto the piperidine ring allows for the fine-tuning of a molecule's properties. Chiral piperidine scaffolds, in particular, have gained significant attention due to their ability to interact with biological targets in a stereospecific manner, leading to improved efficacy and reduced off-target effects. thieme-connect.comthieme-connect.com The development of efficient and modular synthetic methods to access diverse, enantiopure piperidines is a key area of research in modern organic chemistry. acs.org This has led to a plethora of strategies for the synthesis of substituted piperidines, including hydrogenation of pyridines, cyclization reactions, and multicomponent reactions. nih.gov

The prevalence of the piperidine scaffold in FDA-approved drugs underscores its importance in drug discovery. acs.org From 2015 to June 2020, nine drugs containing chiral piperidine moieties were approved, highlighting the continued interest in this structural motif. thieme-connect.com These compounds span a wide range of therapeutic areas, demonstrating the broad applicability of the piperidine framework.

An Overview of Piperidine, 3 Methoxy 2 Phenyl As a Building Block and Its Potential in Scientific Research

Systematic Nomenclature and Isomeric Forms of 3-Methoxy-2-phenylpiperidines

The systematic naming of "Piperidine, 3-methoxy-2-phenyl-" follows the IUPAC (International Union of Pure and Applied Chemistry) conventions. The core of the molecule is a piperidine ring, a six-membered heterocycle containing one nitrogen atom. This ring is substituted at the 2-position with a phenyl group and at the 3-position with a methoxy group.

Due to the presence of two chiral centers at positions 2 and 3 of the piperidine ring, this compound can exist as four distinct stereoisomers. These isomers are categorized into two pairs of enantiomers, which are also diastereomers of each other. The relative orientation of the phenyl and methoxy groups gives rise to cis and trans diastereomers.

Cis isomers: The phenyl and methoxy groups are on the same side of the piperidine ring. This configuration exists as a pair of enantiomers: (2S,3S) and (2R,3R).

Trans isomers: The phenyl and methoxy groups are on opposite sides of the piperidine ring. This configuration also exists as a pair of enantiomers: (2S,3R) and (2R,3S).

A significant body of research has focused on a derivative, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, which incorporates the core structure of interest. One specific stereoisomer, (2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine , is a well-characterized compound known by the code CP-99,994 . Its enantiomer, the (2R,3R) form, is known as CP-100,263 . The synthesis of the radiolabeled version, [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, has been instrumental in studying its binding to biological targets. nih.gov

Below is a table summarizing the key stereoisomers of the N-substituted derivative that have been prominently featured in research:

Compound Name/CodeSystematic NameStereochemistryIsomeric FormCAS Number
CP-99,994 (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenylpiperidin-3-amine(2S,3S)cis136982-36-0
CP-100,263 (2R,3R)-N-[(2-Methoxyphenyl)methyl]-2-phenylpiperidin-3-amine(2R,3R)cisNot readily available

Importance of Stereochemistry and Configuration (e.g., cis/trans, R/S Isomers) in Modulating Biological Activities of Substituted Piperidines

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For substituted piperidines, including the 3-methoxy-2-phenyl- variant, the specific configuration of its stereoisomers dictates how it interacts with biological targets like receptors and enzymes. These biological macromolecules are themselves chiral, and thus can differentiate between the stereoisomers of a drug molecule, often leading to significant differences in pharmacological effects.

The case of CP-99,994 and its enantiomer, CP-100,263, provides a stark example of this principle. CP-99,994, the (2S,3S)-isomer, is a potent and highly selective antagonist of the neurokinin-1 (NK1) receptor. nih.govnih.gov The NK1 receptor is involved in various physiological processes, including pain transmission and inflammation. The high affinity of CP-99,994 for the NK1 receptor makes it a valuable tool in neuroscience research. nih.govnih.gov

In stark contrast, its enantiomer, CP-100,263, is significantly less active at the NK1 receptor. This dramatic difference in activity between the two enantiomers underscores the importance of the specific (2S,3S) configuration for effective binding to the NK1 receptor. This stereoselectivity is a common theme in pharmacology, where only one enantiomer in a racemic mixture may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects.

The cis configuration of the 2-phenyl and 3-substituted groups in compounds like CP-99,994 appears to be crucial for its potent NK1 receptor antagonism. While comprehensive studies on the trans isomers of 3-methoxy-2-phenylpiperidine are less prevalent in the literature, the pronounced activity of the cis-(2S,3S) isomer highlights the precise structural requirements for interaction with its biological target.

The following table details the biological activity of the studied stereoisomers of the N-substituted derivative, illustrating the profound impact of stereochemistry:

CompoundStereochemistryBiological TargetActivity
CP-99,994 (2S,3S)Neurokinin-1 (NK1) ReceptorPotent and selective antagonist
CP-100,263 (2R,3R)Neurokinin-1 (NK1) ReceptorSignificantly less active enantiomer

Advanced Synthetic Methodologies for Piperidine, 3 Methoxy 2 Phenyl and Its Analogues

Direct Synthetic Routes and Established Reaction Conditions for Piperidine (B6355638), 3-methoxy-2-phenyl-

The synthesis of the 2-aryl-3-alkoxypiperidine core is a complex challenge, often requiring multi-step sequences. An enantiospecific synthesis for a closely related analogue, (+)-(2S,3S)-3-(2-Methoxybenzylamino)-2-phenylpiperidine, highlights a potential pathway. This route commences with a chiral building block, (−)-(4R)-4-phenyl-2-azetidinone, which undergoes N-protection followed by a highly stereoselective alkylation with 1-bromo-3-chloropropane to form a β-lactam product nih.gov.

Subsequent steps involve the simultaneous removal of the N-protecting group and hydrolysis of the β-lactam, yielding an aminomethyl ester. This intermediate is then subjected to cyclization to construct the core piperidine ring nih.gov. The final steps involve a four-step sequence to convert a carbomethoxy group into an amino group, followed by reductive amination with o-methoxybenzaldehyde to install the desired side chain nih.gov.

A summary of a key cyclization step is presented below:

ReactantReagentsConditionsProduct
Aminomethyl ester intermediateSodium iodide, Sodium bicarbonate100ºC, 15 minCyclized piperidine derivative

This table illustrates the cyclization conditions for forming the piperidine ring from an aminomethyl ester intermediate as described in the synthesis of a related compound nih.gov.

Another described method involves the reductive amination of an intermediate with o-salicylaldehyde using sodium triacetoxyborohydride in acetic acid over 16 hours at room temperature to produce (2S, 3S)-3-(2-hydroxybenzylamino)-2-phenylpiperidine nih.gov. This intermediate can then be methylated to introduce the methoxy (B1213986) group.

Stereoselective Synthesis of 3-Methoxy-2-phenylpiperidine Architectures

Achieving stereochemical control is paramount in the synthesis of biologically active molecules. For the 3-methoxy-2-phenylpiperidine scaffold, both the relative (diastereo-) and absolute (enantio-) stereochemistry must be precisely controlled.

Enantioselective synthesis of 2-arylpiperidines can be achieved through various methods, including kinetic resolution. One effective approach involves the asymmetric deprotonation of racemic N-Boc-2-arylpiperidines using a chiral base system, such as n-BuLi paired with (-)-sparteine or a (+)-sparteine surrogate rsc.org. This method allows for the recovery of the unreacted, enantioenriched starting material with high enantiomeric ratios (er up to 97:3) rsc.org. The resulting enantiopure N-Boc-2-arylpiperidine can then be further functionalized.

SubstrateChiral BaseResultReference
Racemic N-Boc-2-phenylpiperidinen-BuLi/(-)-sparteineKinetic resolution, recovery of enantioenriched starting material (er up to 97:3) rsc.org

This table summarizes the kinetic resolution of N-Boc-2-phenylpiperidine using a chiral base.

Furthermore, enantiospecific syntheses starting from chiral precursors, such as the use of (−)-(4R)-4-phenyl-2-azetidinone, represent a powerful strategy to control the absolute stereochemistry of the final piperidine product from the outset nih.gov.

Diastereoselectivity is critical when establishing the relative stereochemistry of substituents on the piperidine ring. The hydrogenation of substituted pyridines is a common and effective method for synthesizing cis-piperidines rsc.org. This reduction can be performed under mild and practical conditions, providing access to structurally complex piperidines from simple, readily available pyridine (B92270) precursors rsc.org.

Another powerful strategy involves the diastereoselective epoxidation of tetrahydropyridines. The resulting epoxides can be opened regioselectively by nucleophiles to introduce diverse functionalities, leading to densely substituted piperidinol frameworks with excellent stereocontrol acs.org. This method is particularly useful for creating products with adjacent tetrasubstituted carbon centers acs.org.

Iron(III) chloride has been shown to catalyze the cyclization of certain allylic substrates to yield cis-2,6-disubstituted piperidines with high diastereoselectivity (cis/trans from 90/10 to 99/1) acs.org. The high selectivity is attributed to a thermodynamic epimerization process that favors the more stable cis-isomer acs.org.

MethodKey FeaturesOutcome
Pyridine HydrogenationMild conditions, accessible starting materialsAccess to cis-piperidines
Diastereoselective EpoxidationEpoxidation of tetrahydropyridines followed by nucleophilic ring-openingDensely substituted, oxygenated piperidines
FeCl₃-Catalyzed CyclizationThermodynamic equilibrationHigh diastereoselectivity for cis-2,6-disubstituted piperidines

This table provides an overview of different methods for achieving diastereoselective control in piperidine synthesis.

General Strategies for Substituted Piperidine Ring Construction Applicable to the 3-Methoxy-2-phenyl Motif

A variety of general synthetic strategies can be adapted to construct the substituted piperidine core found in 3-methoxy-2-phenylpiperidine and its analogues.

Intramolecular cyclization is a cornerstone of heterocyclic synthesis. Electrophilic cyclization, for instance, can be catalyzed by Lewis acids like FeCl₃ to transform acyclic precursors into substituted piperidines acs.org. Such methods often proceed with high diastereoselectivity, governed by the thermodynamic stability of the resulting cyclic products acs.org. The synthesis of nicotinic acid, a substituted pyridine, can be achieved through the condensation of acetaldehyde and ammonia, which is a foundational reaction in building six-membered nitrogen heterocycles beilstein-journals.org. While this produces a pyridine, the underlying principle of cyclocondensation is applicable to piperidine synthesis.

The reduction of pyridine derivatives is one of the most direct methods for obtaining the piperidine skeleton. Catalytic hydrogenation is a widely used technique that can often be controlled to produce specific diastereomers, particularly cis-isomers, from appropriately substituted pyridines rsc.orgyoutube.com. This approach allows for the conversion of flat, aromatic precursors into three-dimensional, saturated heterocyclic structures rsc.org.

The reduction of cyclic imines or their precursors, dihydropyridines, is another effective strategy. Dihydropyridines can be synthesized by treating pyridines or pyridinium (B92312) salts with carbon nucleophiles, and these intermediates are readily reduced to the corresponding piperidines youtube.com.

Reductive MethodPrecursorKey Advantage
Pyridine HydrogenationSubstituted PyridinesDirect access to 3D piperidine core from flat aromatic precursors, often with diastereocontrol.
Dihydropyridine ReductionDihydropyridinesTwo-step access to substituted piperidines from pyridines via nucleophilic addition.

This table compares key reductive methodologies for the construction of the piperidine ring.

Metal-Catalyzed Functionalization and Annulation Strategies

Metal-catalyzed reactions offer powerful and efficient pathways for the construction and functionalization of the piperidine scaffold. These methods often provide high levels of regio- and stereoselectivity, which are crucial in the synthesis of complex molecules.

Rhodium-Catalyzed C-H Insertion

Rhodium-catalyzed C-H insertion has emerged as a significant strategy for the direct functionalization of saturated heterocycles like piperidine. nih.govnih.gov This method involves the generation of a rhodium carbene intermediate from a diazo compound, which then inserts into a C-H bond. The site selectivity of this insertion can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov For instance, the functionalization of N-Boc-piperidine using Rh₂(R-TCPTAD)₄ typically leads to substitution at the C2 position, which is electronically favored due to stabilization of the positive charge buildup during the insertion process by the adjacent nitrogen atom. nih.gov In contrast, employing different catalysts and protecting groups can direct the functionalization to other positions, such as C4. nih.govnih.gov

This methodology has been successfully applied to the synthesis of positional analogues of methylphenidate. nih.govnih.gov While direct C-H insertion at the C3 position is often disfavored due to the inductive electron-withdrawing effect of the nitrogen, indirect methods have been developed to achieve this substitution pattern. nih.gov

Table 1: Catalyst and Protecting Group Effect on Site Selectivity in Rhodium-Catalyzed C-H Functionalization of Piperidine

N-Protecting Group Rhodium Catalyst Major Product
Boc Rh₂(R-TCPTAD)₄ 2-Substituted Piperidine
Bs Rh₂(R-TPPTTL)₄ 2-Substituted Piperidine

Data sourced from research on positional analogues of methylphenidate. nih.govnih.gov

Carbometalation

Carbometalation involves the addition of an organometallic reagent across a carbon-carbon double or triple bond, creating a new carbon-carbon bond and a new carbon-metal bond. wikipedia.org This strategy has been utilized in the enantioselective synthesis of 3-substituted piperidines. A key approach employs a rhodium-catalyzed asymmetric reductive Heck reaction between (hetero)arylboronic acids and a dihydropyridine derivative. thieme-connect.com Subsequent reduction of the resulting 3-substituted tetrahydropyridine (B1245486) affords a variety of 3-substituted piperidines with high enantiomeric excess. thieme-connect.com The success of this reaction is highly dependent on the catalyst, ligand, and reaction conditions, with aqueous cesium hydroxide being a critical base to achieve high yields. thieme-connect.com

Oxidative Amination

Oxidative amination provides a direct route to form piperidine rings from unsaturated precursors. This process typically involves the cyclization of an amine onto an alkene, promoted by an oxidizing agent and often catalyzed by a transition metal. Gold(I) and palladium(II) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov For example, a gold(I)-catalyzed reaction can achieve the difunctionalization of a double bond, leading to the simultaneous formation of the N-heterocycle and the introduction of an oxygen-containing substituent. nih.gov

Copper(II) carboxylate-promoted intramolecular carboamination of unactivated olefins is another effective method for synthesizing N-functionalized piperidines from δ-alkenyl N-arylsulfonamides. nih.gov This oxidative cyclization is efficient for both aromatic and aliphatic sulfonamides. nih.gov The reaction proceeds via an initial intramolecular syn-aminocupration, followed by the formation of a C-C bond. nih.gov

Nucleophilic Addition Reactions for Piperidine Synthesis

Nucleophilic addition reactions are fundamental to the construction of the piperidine ring, often involving the formation of key carbon-carbon or carbon-nitrogen bonds in a cyclization or annulation step.

One of the most common strategies is the Michael addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. This reaction can be a key step in domino processes that lead to highly functionalized piperidines. nih.gov For instance, the reaction of benzylamine with an alkyl γ-iodoacrylate can proceed through a Michael addition followed by an intramolecular nucleophilic displacement to form the piperidine ring. dtic.mil

The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is another powerful tool. Three-component vinylogous Mannich reactions have been developed to produce chiral dihydropyridinone adducts, which serve as versatile intermediates for building a variety of chiral piperidine compounds. rsc.org This approach mimics the biosynthetic pathway of many piperidine alkaloids, where Δ¹-piperideine is a key intermediate. rsc.org

Furthermore, the addition of organometallic reagents to activated piperidine precursors, such as iminium ions or pyridinium salts, is a widely used method. For example, the reaction of an N-protected piperidine can be oxidized to an iminium ion, which then reacts with a carbon nucleophile like an enolate or a Grignard reagent to introduce a substituent at the C2 position. youtube.com

Functionalization and Derivatization Strategies of the Piperidine Core

Once the piperidine core is assembled, its further functionalization is often necessary to synthesize specific target molecules. A variety of strategies have been developed to introduce substituents at different positions of the piperidine ring with high regio- and stereoselectivity.

Direct C-H functionalization is a highly attractive strategy as it avoids the need for pre-functionalized starting materials. As discussed previously, rhodium-catalyzed C-H insertion allows for the site-selective introduction of substituents at the C2 or C4 positions, controlled by the catalyst and protecting group. nih.gov Photoredox catalysis has also been employed for the α-amino C–H arylation of highly substituted piperidines with electron-deficient cyano(hetero)arenes, yielding products with high diastereoselectivity. chemrxiv.org

Traditional methods often rely on the inherent reactivity of the piperidine ring. The α-position (C2/C6) is activated by the nitrogen atom and can be functionalized through deprotonation with a strong base to form an α-amino anion, followed by reaction with an electrophile. researchgate.net Alternatively, oxidation of the piperidine to an enamine or iminium ion intermediate allows for the addition of nucleophiles at the α-position. youtube.com

Functionalization at the β (C3/C5) and γ (C4) positions is generally more challenging. However, strategies such as the Heck reaction can introduce aryl groups at the C4 position of partially reduced pyridines. youtube.com Additionally, piperidines with an activating group at the C4 position can be deprotonated and subsequently alkylated or acylated. youtube.com For the synthesis of 3-substituted analogues, indirect methods, such as the cyclopropanation of a tetrahydropyridine followed by reductive ring-opening, have proven effective. nih.govnih.gov

Table 2: Summary of Piperidine Core Functionalization Strategies

Position Method Description
C2 (α) Rhodium-Catalyzed C-H Insertion Direct introduction of substituents using a rhodium carbene. nih.gov
C2 (α) Photoredox C-H Arylation Arylation with cyano(hetero)arenes catalyzed by light. chemrxiv.org
C2 (α) Deprotonation/Alkylation Use of strong base followed by reaction with an electrophile. researchgate.net
C2 (α) Oxidation/Nucleophilic Addition Formation of an iminium ion intermediate followed by nucleophilic attack. youtube.com
C3 (β) Cyclopropanation/Ring-Opening Indirect method involving a tetrahydropyridine intermediate. nih.gov
C4 (γ) Rhodium-Catalyzed C-H Insertion Site-selective functionalization controlled by catalyst/protecting group. nih.gov
C4 (γ) Heck Reaction Palladium-catalyzed introduction of aryl groups onto partially reduced pyridines. youtube.com

Advanced Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) Calculations

Density Functional Theory (DFT) Applications for Electronic Properties and Reaction Pathways

A comprehensive search has not yielded any specific Density Functional Theory (DFT) studies detailing the electronic properties (such as HOMO/LUMO energies, molecular electrostatic potential maps, or charge distribution) or potential reaction pathways for Piperidine (B6355638), 3-methoxy-2-phenyl-. While DFT has been applied to the general piperidine scaffold and other more complex derivatives to predict heats of formation and thermal stability, data for the 3-methoxy-2-phenyl- substituted variant is absent.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

There are no available Time-Dependent Density Functional Theory (TD-DFT) studies that have calculated the electronic absorption spectra for Piperidine, 3-methoxy-2-phenyl-. This type of analysis would predict the molecule's UV-Vis absorption wavelengths, which is crucial for characterizing its photophysical properties, but such research has not been published.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the interactions of molecules with biological targets. Despite the relevance of the phenylpiperidine core in medicinal chemistry, specific simulation studies for Piperidine, 3-methoxy-2-phenyl- are not found in the current body of scientific literature.

Molecular Docking for Predicting Ligand-Target Binding Affinities and Poses

No molecular docking studies specifically featuring Piperidine, 3-methoxy-2-phenyl- as the ligand have been reported. Docking simulations are commonly used to predict how a molecule might bind to a protein's active site, providing insights into its potential biological activity. The absence of such studies indicates a lack of investigation into the specific therapeutic potential of this compound.

Molecular Dynamics (MD) Simulations for Assessing Ligand-Protein Complex Stability and Conformational Dynamics

There is no published research on molecular dynamics (MD) simulations involving Piperidine, 3-methoxy-2-phenyl-. MD simulations are used to assess the stability of a ligand-protein complex over time and to understand the dynamic conformational changes that occur upon binding. Without initial docking studies, subsequent MD simulations have not been performed for this compound.

Pharmacophore Modeling for Identifying Key Structural Features for Activity

Pharmacophore models for classes of compounds containing the phenylpiperidine scaffold exist; however, no studies have been published that specifically derive or utilize a pharmacophore model based on the activity of Piperidine, 3-methoxy-2-phenyl-. Such models identify the essential steric and electronic features required for biological activity, but this level of analysis is not available for this specific molecule.

In Silico Prediction of Biological Activity Spectra and Protein Targets

The biological activity and potential protein targets of novel compounds can be efficiently explored using computational tools. One such approach is the use of software like PASS (Prediction of Activity Spectra for Substances), which predicts a wide range of biological activities based on the structural formula of a compound. This prediction is founded on a vast database of known active compounds and their targets.

For a molecule like "Piperidine, 3-methoxy-2-phenyl-", a PASS analysis would generate a spectrum of probable activities, each with an estimated probability of being active (Pa) and inactive (Pi). While specific experimental data for this exact compound is not publicly available, analysis of similar piperidine derivatives suggests a range of potential biological effects. These often include interactions with the central nervous system, given the prevalence of the piperidine scaffold in neuroactive compounds.

Research on analogous piperidine structures has shown that these compounds are likely to interact with various enzymes, receptors, and ion channels. For instance, studies on other piperidine derivatives have predicted activities such as local anesthetic effects, antiarrhythmic properties, and potential applications in the treatment of central nervous system disorders and cancer. The predicted targets often include G-protein coupled receptors (GPCRs) and voltage-gated ion channels. A study on new modified piperidine derivatives using the PASS online tool revealed potential interactions with several enzyme and receptor classes, with probabilities of activity (Pa) ranging up to 0.804. wikipedia.org The piperidine moiety itself is recognized as a critical structural element for dual histamine (B1213489) H₃ and sigma-1 receptor activity in certain molecular contexts. nih.govnih.gov

Table 1: Representative Predicted Biological Activities and Protein Targets for Piperidine Scaffolds

Predicted Biological ActivityPredicted Protein Target ClassPrediction Software/Method
Kinase Inhibitor ActivityEnzymeMolinspiration
GPCR Ligand ActivityG-Protein Coupled ReceptorMolinspiration
Enzyme InhibitorEnzymeMolinspiration
Voltage-gated ion channel blockerIon ChannelPASS (Way2Drug)
CNS DepressantReceptor/Ion ChannelPASS (Way2Drug)
AntineoplasticVariousPASS (Way2Drug)

This table is illustrative and based on methodologies applied to related piperidine compounds. The specific activities and potencies for "Piperidine, 3-methoxy-2-phenyl-" would require direct experimental validation.

Electronic Structure and Reactivity Analysis

Theoretical methods are indispensable for elucidating the electronic properties and reactivity of a molecule. Techniques such as Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping provide a detailed picture of charge distribution, orbital interactions, and reactive sites.

Natural Bond Orbital (NBO) Analysis:

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. This method allows for the quantitative assessment of electron delocalization and hyperconjugative interactions, which are key to understanding molecular stability and reactivity.

Molecular Electrostatic Potential (MEP):

The MEP is a visual tool used to predict the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For "Piperidine, 3-methoxy-2-phenyl-", an MEP map would highlight the most likely sites for chemical reactions. Typically, regions of negative potential (colored red or yellow) are concentrated around electronegative atoms like the oxygen of the methoxy (B1213986) group and the nitrogen of the piperidine ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are usually found around hydrogen atoms, particularly the N-H proton of the piperidine ring, making them sites for potential nucleophilic attack. orientjchem.org The phenyl ring would exhibit a complex potential distribution, with the π-system generally being a region of negative potential. The specific values of the MEP can be correlated with the molecule's interactions with biological receptors, where electrostatic complementarity is often a driving force for binding. nih.gov

Analytical Methodologies for Research and Characterization of Piperidine, 3 Methoxy 2 Phenyl

Chromatographic Techniques for Separation and Purity Evaluation

Chromatography is fundamental in isolating Piperidine (B6355638), 3-methoxy-2-phenyl- from reaction byproducts and starting materials, as well as in quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized methods.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the quantitative analysis and purification of phenylpiperidine derivatives. Reversed-phase HPLC (RP-HPLC) is frequently the method of choice, offering high resolution and sensitivity. ptfarm.plsemanticscholar.org The final product can be purified by HPLC to achieve high chemical and radiochemical purity, often exceeding 95%. nih.gov

The selection of the stationary phase, mobile phase composition, and detector is crucial for achieving optimal separation. A typical HPLC setup involves a C18 column, which is a nonpolar stationary phase, and a polar mobile phase, such as a mixture of acetonitrile and a buffered aqueous solution. ptfarm.plsielc.com UV detection is commonly employed for quantification, as the phenyl group in the molecule is a strong chromophore. ptfarm.plgoogle.com

Table 1: Illustrative HPLC Parameters for Analysis of Phenylpiperidine Derivatives

ParameterTypical Conditions
Column C18 (Octadecylsilyl silica gel), 250 x 4.6 mm, 5 µm particle size ptfarm.plunodc.org
Mobile Phase A gradient or isocratic mixture of Acetonitrile and Phosphate Buffer (pH 2-7) ptfarm.plsemanticscholar.org
Flow Rate 1.0 mL/min semanticscholar.org
Detection UV Spectrophotometry at ~210-254 nm sielc.comgoogle.com
Internal Standard Phenacetin or other suitable compound ptfarm.pl

The method is validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure reliable and reproducible results. ptfarm.pl

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions and assessing the purity of Piperidine, 3-methoxy-2-phenyl-. rsc.orgmdpi.com The technique involves spotting the sample on a plate coated with a stationary phase, typically silica gel, and developing it in a sealed chamber with an appropriate mobile phase. mmu.ac.uk

The separation is based on the differential partitioning of the components between the stationary and mobile phases. For piperidine derivatives, a common mobile phase consists of a mixture of a nonpolar solvent like dichloromethane or chloroform and a polar solvent such as methanol, sometimes with a small amount of a base like triethylamine to prevent peak tailing. mdpi.commmu.ac.uk The spots are visualized under UV light or by staining with a suitable reagent. The retention factor (Rf) value is a key parameter for identification.

Table 2: Typical TLC Conditions for Piperidine Derivatives

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum-backed plates mdpi.commmu.ac.uk
Mobile Phase Dichloromethane:Methanol (9:1 v/v) with 1% triethylamine mmu.ac.uk
Visualization UV lamp (254 nm) or staining (e.g., iodine vapor, potassium permanganate)
Analysis Comparison of Rf values with a reference standard

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the unambiguous structural elucidation of Piperidine, 3-methoxy-2-phenyl-. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide extensive information about the carbon-hydrogen framework of Piperidine, 3-methoxy-2-phenyl-. niscpr.res.in

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons of the phenyl ring, the methoxy (B1213986) group protons (a characteristic singlet), and the aliphatic protons of the piperidine ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are analyzed to assemble the structural fragments. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. It distinguishes between aromatic, aliphatic, and methoxy carbons based on their distinct chemical shifts. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Piperidine, 3-methoxy-2-phenyl-

Atom TypeTechniquePredicted Chemical Shift (δ, ppm)
Phenyl Protons¹H NMR6.8 - 7.5
Piperidine Ring Protons¹H NMR1.5 - 4.0
Methoxy (OCH₃) Protons¹H NMR~3.8 (singlet)
Phenyl Carbons¹³C NMR110 - 140
Piperidine Ring Carbons¹³C NMR20 - 65
Methoxy (OCH₃) Carbon¹³C NMR~55

Note: Predicted values are based on data for structurally similar compounds. rsc.orgniscpr.res.in

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. These two methods are often complementary. nih.govkurouskilab.com IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is better for nonpolar, symmetric bonds. nih.gov

For Piperidine, 3-methoxy-2-phenyl-, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching vibrations (aromatic and aliphatic)

C-O stretching of the methoxy ether group

C-N stretching of the piperidine ring

Aromatic C=C bending and stretching vibrations in the fingerprint region. americanpharmaceuticalreview.comswgdrug.org

Raman spectroscopy can provide complementary data, particularly for the vibrations of the carbon backbone and the phenyl ring. mdpi.comcurrentseparations.com

Table 4: Key Vibrational Frequencies for Piperidine, 3-methoxy-2-phenyl-

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
C-H (Aromatic)Stretch3100 - 3000
C-H (Aliphatic)Stretch3000 - 2850
C=C (Aromatic)Stretch1600 - 1450
C-O (Ether)Stretch1260 - 1000
C-N (Amine)Stretch1250 - 1020

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of UV or visible light by a molecule. This technique is particularly useful for quantitative analysis due to its sensitivity to compounds containing chromophores. mmsl.cz The phenyl ring in Piperidine, 3-methoxy-2-phenyl- acts as a chromophore, giving rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. researchgate.net

The spectrum is usually simple, often showing one or two absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these peaks are characteristic of the compound's electronic structure. UV-Vis spectrophotometry is frequently used as a detection method in HPLC. ptfarm.pl

Table 5: Expected UV-Vis Absorption Data for Piperidine, 3-methoxy-2-phenyl-

ChromophoreExpected λmax (nm)Solvent
Phenyl Ring~210 nm and ~260-270 nmEthanol or Methanol

Note: Expected values are based on the phenyl chromophore and data from related methoxy-phenyl compounds. researchgate.netscielo.org.za

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical tool for the characterization of "Piperidine, 3-methoxy-2-phenyl-". It provides vital information regarding the compound's molecular weight and elemental composition. Furthermore, analysis of the fragmentation patterns offers deep insights into the molecular structure.

In a typical mass spectrometry experiment, the "Piperidine, 3-methoxy-2-phenyl-" molecule is ionized, commonly through techniques like electron ionization (EI) or electrospray ionization (ESI). The resulting molecular ion (M+) and any fragment ions are then separated based on their mass-to-charge (m/z) ratio. The output, a mass spectrum, plots ion intensity against the m/z ratio, effectively creating a molecular fingerprint.

The fragmentation of "Piperidine, 3-methoxy-2-phenyl-" is influenced by the chemical nature of its constituent parts: the piperidine ring, the 2-phenyl group, and the 3-methoxy group. Common fragmentation pathways would likely include the loss of the methoxy group (-OCH3), alpha-cleavage adjacent to the nitrogen atom leading to the opening of the piperidine ring, and cleavage of the bond between the piperidine ring and the phenyl group. The analysis of these fragments is crucial for confirming the compound's structural formula. For instance, the presence of a prominent peak corresponding to the loss of 31 mass units would strongly suggest the presence of a methoxy group.

Table 1: Representative Mass Spectrometry Data for Piperidine, 3-methoxy-2-phenyl- This data is illustrative and represents expected fragmentation for this structure.

m/z Value (Hypothetical) Ion Identity Interpretation
191 [M]⁺ Molecular Ion
176 [M - CH₃]⁺ Loss of a methyl radical from the methoxy group
160 [M - OCH₃]⁺ Loss of the methoxy group
114 [C₆H₁₂NO]⁺ Cleavage of the C-C bond between the phenyl group and the piperidine ring
105 [C₇H₇O]⁺ Phenyl-CO fragment (Tropylium ion rearrangement)

X-ray Crystallography for Definitive Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "Piperidine, 3-methoxy-2-phenyl-", this technique provides unambiguous information on bond lengths, bond angles, and the molecule's conformation, which are critical for a comprehensive understanding of its properties.

A single-crystal X-ray diffraction analysis would precisely determine the stereochemistry of the substituents on the piperidine ring. It would confirm the cis or trans relationship between the C2-phenyl and C3-methoxy groups and establish the conformation of the piperidine ring, which typically adopts a chair-like geometry in similar structures iucr.orgnih.gov.

The process requires growing a high-quality single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined, yielding a detailed 3D molecular model. This technique has been successfully used to elucidate the structures of numerous substituted piperidine derivatives nih.govresearchgate.net.

Table 2: Illustrative X-ray Crystallographic Data for a Piperidine Derivative This data is based on typical values for related organic compounds and serves as an example.

Parameter Illustrative Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.25
b (Å) 8.55
c (Å) 12.10
β (°) 105.5
C-N Bond Length (Å) 1.47
C-O Bond Length (Å) 1.43
C-C (phenyl ring avg.) (Å) 1.39

Determination of Enantiomeric and Diastereomeric Excess

Due to the presence of chiral centers at the C2 and C3 positions, "Piperidine, 3-methoxy-2-phenyl-" can exist as a mixture of stereoisomers (enantiomers and diastereomers). Quantifying the enantiomeric excess (ee) and diastereomeric excess (de) is vital, particularly in the context of asymmetric synthesis and for evaluating the specific biological activities of each isomer.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds nih.govphenomenex.com. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus separate mtak.hu. The ratio of the peak areas in the resulting chromatogram allows for the precise calculation of the enantiomeric excess. Polysaccharide-based CSPs are often effective for this class of compounds mtak.hu.

Diastereomeric excess can often be determined using standard, non-chiral analytical techniques because diastereomers have distinct physical properties. Methods such as standard HPLC on an achiral column, Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to separate and quantify diastereomers. In ¹H NMR, for instance, protons in different diastereomers will exist in slightly different chemical environments, leading to separate signals that can be integrated to determine their relative abundance. The diastereomeric ratio can often be determined directly from the crude reaction mixture using NMR spectroscopy rsc.org. The successful separation and characterization of diastereomers are crucial steps before proceeding to enantiomeric resolution nih.gov.

Table 3: Example Chiral HPLC Data for Enantiomeric Excess (ee) Calculation This data is hypothetical and for illustrative purposes only.

Stereoisomer Retention Time (min) Peak Area
Enantiomer 1 (e.g., 2R, 3R) 15.2 98,000
Enantiomer 2 (e.g., 2S, 3S) 18.5 2,000

| Calculated ee (%) | | 96.0% |

Calculation: ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100%

Future Research Directions and Unexplored Avenues for Piperidine, 3 Methoxy 2 Phenyl

Development of Novel and More Efficient Stereoselective Synthetic Strategies

The biological activity of 2,3-substituted piperidines is critically dependent on their stereochemistry, as demonstrated by the stereospecific binding of the (2S,3S)-configuration of CP-99,994 to the NK1 receptor. While existing syntheses, such as the condensation of 3-aminopiperidine with 2-methoxybenzaldehyde (B41997) followed by reduction, have proven scalable, future work should focus on developing more versatile and efficient stereoselective strategies to generate a wider diversity of analogues.

Modern synthetic methods offer promising avenues for exploration. For instance, intramolecular aza-Michael addition reactions (IMAMR), potentially catalyzed by N-heterocyclic carbenes (NHCs), could provide high enantioselectivity and yields for creating the piperidine (B6355638) ring. mdpi.com Other advanced techniques like iron-catalyzed reductive amination of precursors such as methoxyamine-containing boronic esters present novel pathways to construct the core structure with precise stereocontrol. mdpi.com Furthermore, the application of flow electrochemistry, which has been used to synthesize 2-substituted piperidines, could be adapted for this scaffold to enable scalable and efficient production. nih.gov The development of such methods is crucial for building libraries of diverse 3-methoxy-2-phenylpiperidine derivatives for extensive pharmacological screening.

Synthetic StrategyDescriptionPotential AdvantageReference
Carbene-Catalyzed IMAMRIntramolecular aza-Michael addition reaction catalyzed by an N-heterocyclic carbene (NHC).High enantioselectivity and improved yields compared to base-only reactions. mdpi.com
Iron-Catalyzed Reductive AminationIntramolecular amination of precursors like methoxyamine-containing boronic esters.Utilizes an earth-abundant metal catalyst for stereocontrolled cyclization. mdpi.com
Oxidative C-H FunctionalizationReaction of N-vinyl amides or carbamates containing pendent π-nucleophiles with an oxidant like DDQ.Forms piperidine structures with excellent efficiency and stereocontrol in rapid reactions. rsc.org
Flow ElectrochemistryAnodic methoxylation of an N-formylpiperidine precursor in a microfluidic electrolysis cell.Readily scalable and efficient for producing key intermediates for 2-position substitution. nih.gov

Comprehensive In vitro and Ex vivo Pharmacological Profiling against Underexplored Targets

While the antagonism of the NK1 receptor is well-established, the 3-methoxy-2-phenylpiperidine scaffold has not been extensively profiled against other biological targets. The piperidine ring is a ubiquitous feature in pharmaceuticals with a vast range of biological activities, including anti-cancer and antiviral properties. mdpi.comnih.gov Future research should therefore aim to perform broad pharmacological screening of new derivatives to identify novel activities.

Promising areas for investigation include other G-protein coupled receptors (GPCRs). For example, different piperidine analogues have been identified as potent agonists at the Nociceptin (NOP) receptor, revealing analgesic and sedative properties. nih.gov Given that derivatives of this scaffold have shown potential antidepressant-like effects in animal models, possibly involving serotonin (B10506) modulation, screening against monoamine transporters like the serotonin transporter (SERT) is a logical next step. scispace.com Furthermore, inspired by findings that other substituted piperidones show cytotoxic effects in hematological cancer cell lines, screening against a panel of cancer-related targets could uncover entirely new applications in oncology. nih.gov

Target ClassSpecific Example(s)Rationale / Supporting EvidenceReference
Monoamine TransportersSerotonin Transporter (SERT)Related phenyl piperidine derivatives have been investigated as potential antidepressant agents acting on SERT. scispace.com
Opioid ReceptorsNociceptin (NOP) ReceptorOther N-substituted piperidine analogues have been identified as potent NOP receptor agonists. nih.gov
Cancer-Related ProteinsTargets in Myeloma, Leukemia, LymphomaDifferent classes of substituted piperidones have demonstrated cytotoxic effects on hematological cancer cell lines. nih.gov
Cyclooxygenase (COX) EnzymesCOX-2Pharmacodynamic hybrids containing other heterocyclic scaffolds have been designed as selective COX-2 inhibitors. nih.gov

Integration of Advanced Computational Approaches for Rational Design and Lead Optimization

To guide the synthesis and pharmacological testing of new derivatives, advanced computational methods should be integrated into the research workflow. In silico techniques can accelerate the discovery process, reduce costs, and provide deep mechanistic insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models. As demonstrated with other phenyl piperidine analogues, a QSAR model can identify key molecular descriptors that correlate with biological activity, providing a blueprint for designing more potent compounds. scispace.com Molecular docking is another powerful tool that can be used to predict and analyze the binding modes of novel derivatives within the active sites of underexplored targets, such as those identified in cancer or CNS disorders. nih.gov This approach allows for the rational design of modifications to the 3-methoxy-2-phenylpiperidine scaffold to enhance binding affinity and selectivity. Finally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be used to assess the drug-like properties of virtual compounds before committing to their synthesis, helping to prioritize candidates with favorable pharmacokinetic profiles and low predicted toxicity. scispace.comnih.gov

Computational ApproachPurposeExpected OutcomeReference
QSAR ModelingTo develop a mathematical model correlating chemical structure with biological activity.A predictive tool to guide the design of new analogues with enhanced potency. scispace.com
Molecular DockingTo predict the binding orientation and affinity of a ligand to a protein target.Insight into ligand-receptor interactions, facilitating rational design and lead optimization. nih.govacs.org
ADMET PredictionTo computationally estimate the pharmacokinetic and toxicity profile of a compound.Early identification of candidates with good drug-like properties and lower risk of failure in later stages. scispace.comnih.gov

Exploration of New Biological Activities and Therapeutic Applications based on Mechanistic Insights

The culmination of advanced synthesis, broad pharmacological screening, and computational design will be the exploration of new therapeutic applications for the 3-methoxy-2-phenylpiperidine scaffold. By moving beyond the well-trodden path of NK1 antagonism, research can unlock significant new potential.

Mechanistic insights gained from identifying novel molecular targets will be paramount. For example, if a derivative demonstrates potent and selective activity against a specific kinase involved in tumor progression, a research program focused on developing a novel anti-cancer agent could be initiated. nih.gov Similarly, if profiling confirms activity at serotonin or other neurotransmitter receptors, this could validate the pursuit of new treatments for a wider range of psychiatric or neurological conditions beyond those strictly mediated by Substance P. scispace.com The ultimate goal is to leverage the unique stereochemical and pharmacological properties of the 3-methoxy-2-phenylpiperidine core to address unmet medical needs in new therapeutic areas, thereby realizing the full potential of this versatile chemical scaffold.

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